molecular formula C15H11ClF3NO2 B11941712 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11941712
M. Wt: 329.70 g/mol
InChI Key: KIDBNMUEUBARRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C15H11ClF3NO2 and a molecular weight of 329.709 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a methoxy group, and a chloro group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and chloro groups contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and specific binding interactions .

Properties

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.70 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-6-5-9(7-12(13)16)14(21)20-11-4-2-3-10(8-11)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

KIDBNMUEUBARRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.